molecular formula C19H14ClNO6 B3400861 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate CAS No. 1040669-62-2

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate

Cat. No.: B3400861
CAS No.: 1040669-62-2
M. Wt: 387.8 g/mol
InChI Key: XUYZEXSDCWMNFG-UHFFFAOYSA-N
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Description

The compound "(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate" is a heterocyclic hybrid featuring a benzodioxole moiety fused to an isoxazole ring, with a 2-(4-chlorophenoxy)acetate ester substituent. Its ester linkage may enhance lipophilicity, influencing membrane permeability and bioavailability compared to simpler derivatives.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO6/c20-13-2-4-15(5-3-13)23-10-19(22)24-9-14-8-17(27-21-14)12-1-6-16-18(7-12)26-11-25-16/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYZEXSDCWMNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The structural formula of the compound can be represented as follows:

C22H20ClN2O5\text{C}_{22}\text{H}_{20}\text{ClN}_{2}\text{O}_{5}

This compound features a benzo[d][1,3]dioxole moiety linked to an isoxazole ring, which is further connected to a chlorophenoxyacetate group. The unique combination of these functional groups is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity. For instance, compounds incorporating similar structures have shown promising results against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells.

Case Study: Antitumor Effects

A study evaluated the cytotoxic effects of several benzo[d][1,3]dioxole derivatives on cancer cell lines using the SRB assay. The results indicated that many compounds exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin. For example:

CompoundIC50 (µM)Cell Line
Doxorubicin7.46HepG2
Doxorubicin8.29HCT116
Doxorubicin4.56MCF-7
Compound A2.38HepG2
Compound B1.54HCT116
Compound C4.52MCF-7

These findings suggest that the compound may possess superior anticancer properties compared to established treatments .

The mechanisms underlying the anticancer activity of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate involve multiple pathways:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical pathway in cancer proliferation.
  • Induction of Apoptosis : Studies utilizing annexin V-FITC assays demonstrated that treated cells exhibited increased apoptosis rates.
  • Cell Cycle Arrest : Analysis revealed that the compound induces cell cycle arrest at specific phases, contributing to its antiproliferative effects.
  • Mitochondrial Pathway Modulation : The compound influences proteins such as Bax and Bcl-2, which are pivotal in regulating mitochondrial apoptosis pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly impact its efficacy and selectivity towards cancer cells.

Key Findings:

  • The presence of the benzo[d][1,3]dioxole ring enhances lipophilicity and cellular uptake.
  • Variations in substituents on the isoxazole and phenoxyacetate moieties can alter binding affinity and biological activity.

Future research should focus on synthesizing analogs with varied substitutions to explore their potential enhancements in anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares core structural motifs with several heterocyclic hybrids, including:

  • Benzodioxole-Isoxazole Core : This scaffold is critical for π-π stacking interactions and hydrogen bonding, as observed in X-ray and DFT studies of related compounds like [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate. The latter’s crystal structure revealed intermolecular hydrogen bonds and van der Waals interactions stabilizing its conformation .
  • Substituent Variations: 2-(4-Chlorophenoxy)acetate Ester: This substituent distinguishes the target compound from analogs such as 9d, 9e, and 9f (1,3,4-oxadiazole derivatives with methoxy, difluoro, or nitrophenyl groups) . The ester group may confer higher metabolic stability compared to thioether or amide linkages in other derivatives. Thiazole vs. Isoxazole: Compound 102a (a thiazole derivative with a naphthalene substituent) demonstrated potent anticancer activity against HCT-116 cells, suggesting that the isoxazole core in the target compound may offer distinct electronic or steric properties influencing target binding .
Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Analytical Methods
Target Compound Isoxazole 2-(4-Chlorophenoxy)acetate Not reported Not available Not specified
102a () Thiazole Naphthalen-2-yl, 4-chlorophenyl HCT-116 inhibition (IC₅₀ < 10 µM) Moderate NMR, MIC assays
9d () 1,3,4-Oxadiazole 4'-Methoxybiphenyl Not reported 48% ¹H/¹³C-NMR, EI-MS
9e () 1,3,4-Oxadiazole 4-Methoxybiphenyl-2-carbonitrile Not reported 47% ¹H/¹³C-NMR, HRMS
[3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate () Dihydroisoxazole Benzenesulfonate Not reported Not available X-ray, DFT, Hirshfeld analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate

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